molecular formula C14H14N4OS B2460203 3-({Pyrido[3,4-d]pyrimidin-4-yl}amino)-1-(thiophen-2-yl)propan-1-ol CAS No. 2380191-37-5

3-({Pyrido[3,4-d]pyrimidin-4-yl}amino)-1-(thiophen-2-yl)propan-1-ol

Cat. No.: B2460203
CAS No.: 2380191-37-5
M. Wt: 286.35
InChI Key: QRFIDHABEUFSPZ-UHFFFAOYSA-N
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Description

3-({Pyrido[3,4-d]pyrimidin-4-yl}amino)-1-(thiophen-2-yl)propan-1-ol is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure combining pyrido[3,4-d]pyrimidine and thiophene moieties, which contribute to its diverse biological activities and potential therapeutic applications.

Properties

IUPAC Name

3-(pyrido[3,4-d]pyrimidin-4-ylamino)-1-thiophen-2-ylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4OS/c19-12(13-2-1-7-20-13)4-6-16-14-10-3-5-15-8-11(10)17-9-18-14/h1-3,5,7-9,12,19H,4,6H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRFIDHABEUFSPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CCNC2=NC=NC3=C2C=CN=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({Pyrido[3,4-d]pyrimidin-4-yl}amino)-1-(thiophen-2-yl)propan-1-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Pyrido[3,4-d]pyrimidine Core: The pyrido[3,4-d]pyrimidine core can be synthesized through the condensation of appropriate pyridine and pyrimidine derivatives. This step often involves cyclization reactions under acidic or basic conditions.

    Introduction of Amino Group: The amino group is introduced via nucleophilic substitution reactions, where an appropriate amine reacts with the pyrido[3,4-d]pyrimidine core.

    Attachment of Thiophene Moiety: The thiophene ring is attached through coupling reactions, such as Suzuki or Stille coupling, using thiophene boronic acids or stannanes.

    Formation of Propanol Side Chain:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrido[3,4-d]pyrimidine core, potentially reducing double bonds or nitro groups if present.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrido[3,4-d]pyrimidine and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halides, amines, and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrido[3,4-d]pyrimidine core.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-({Pyrido[3,4-d]pyrimidin-4-yl}amino)-1-(thiophen-2-yl)propan-1-ol involves its interaction with molecular targets such as protein kinases. The compound binds to the ATP-binding site of these kinases, inhibiting their activity and thereby blocking the phosphorylation of downstream targets. This inhibition can lead to the disruption of cell cycle progression and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-({Pyrido[3,4-d]pyrimidin-4-yl}amino)-1-(thiophen-2-yl)propan-1-ol is unique due to its combination of pyrido[3,4-d]pyrimidine and thiophene moieties, which confer distinct electronic and steric properties. This uniqueness allows for specific interactions with molecular targets, making it a valuable compound in drug discovery and development.

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